molecular formula C17H18N2O3S B131980 Atibeprone CAS No. 153420-96-3

Atibeprone

Cat. No.: B131980
CAS No.: 153420-96-3
M. Wt: 330.4 g/mol
InChI Key: HQTNJPCZUQAYAB-UHFFFAOYSA-N
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Description

Atibeprone is a chemical compound with the IUPAC name 3,4-dimethyl-7-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methoxy}-2H-chromen-2-one. It was developed in the mid-1990s as an antidepressant but was never marketed . The compound belongs to the class of coumarins and thiadiazoles, and it has a molecular formula of C17H18N2O3S .

Preparation Methods

The synthesis of Atibeprone involves several steps, starting with the preparation of the core coumarin structure. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Atibeprone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the methyl groups on the coumarin core, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carbonyl group in the coumarin core to form alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy group attached to the thiadiazole ring.

Scientific Research Applications

Comparison with Similar Compounds

Atibeprone can be compared with other MAO-B inhibitors, such as:

    Selegiline: Selegiline is an irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease. Unlike this compound, Selegiline has been widely marketed and used clinically.

    Rasagiline: Rasagiline is another MAO-B inhibitor with similar applications to Selegiline. It is known for its neuroprotective properties and is used in the treatment of Parkinson’s disease.

    Esuprone: Esuprone is a reversible and highly selective MAO-A inhibitor.

This compound’s uniqueness lies in its specific structure, which combines the coumarin and thiadiazole moieties, and its potential as a reversible MAO-B inhibitor with applications in neurodegenerative diseases .

Properties

CAS No.

153420-96-3

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one

InChI

InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3

InChI Key

HQTNJPCZUQAYAB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C

Key on ui other cas no.

153420-96-3

Synonyms

Atibeprone

Origin of Product

United States

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